(2S,3R)-2-amino-3,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-amino-3,4-dimethylpentanoic acid: 3,4-dimethylnorvaline , is an α-amino acid with the following chemical structure:
H2NC(CH3)(CH3)CH(CH3)COOH
It is a non-proteinogenic amino acid, meaning it is not commonly found in proteins. Instead, it serves as a building block for synthetic peptides and pharmaceutical compounds.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: One common synthetic route involves the alkylation of valine or norvaline with methyl iodide or methyl bromide.
Enzymatic Synthesis: Enzymes such as alanine racemase can convert L-norvaline to (2S,3R)-2-amino-3,4-dimethylpentanoic acid.
Industrial Production:: Industrial-scale production methods are limited due to its non-proteinogenic nature. research continues to explore efficient and scalable routes.
Chemical Reactions Analysis
(2S,3R)-2-amino-3,4-dimethylpentanoic acid: can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acylation) are used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Peptide Synthesis: Used as a building block in peptide chemistry.
Drug Development: Investigated for potential pharmaceutical applications.
Chiral Ligands: Used in asymmetric synthesis due to its chiral center.
Metabolic Studies: Studied in metabolic pathways and enzyme kinetics.
Mechanism of Action
The exact mechanism of action for (2S,3R)-2-amino-3,4-dimethylpentanoic acid varies based on its context. It may act as a substrate, modulator, or inhibitor in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds: Other non-proteinogenic amino acids like norvaline, valine, and leucine.
Uniqueness: Its unique structure lies in the presence of two methyl groups on the side chain.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
VFEDCKXLINRKLV-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(C)C |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.